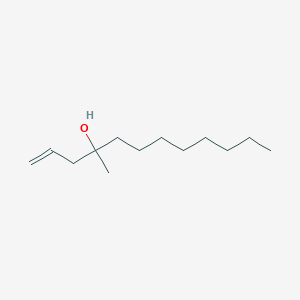

4-Methyldodec-1-EN-4-OL

説明

4-Methyldodec-1-EN-4-OL is a branched unsaturated alcohol with a 12-carbon chain (dodecene backbone), a double bond at position 1, a methyl group at position 4, and a hydroxyl (-OH) group also at position 4. Structurally, it combines features of alkenes and secondary alcohols, which may confer unique physicochemical properties such as moderate polarity, volatility, and reactivity. While specific experimental data for this compound is absent in the provided evidence, analogous alkenols are often utilized in fragrance industries, surfactants, or as intermediates in organic synthesis due to their amphiphilic nature and functional group versatility .

特性

CAS番号 |

821787-14-8 |

|---|---|

分子式 |

C13H26O |

分子量 |

198.34 g/mol |

IUPAC名 |

4-methyldodec-1-en-4-ol |

InChI |

InChI=1S/C13H26O/c1-4-6-7-8-9-10-12-13(3,14)11-5-2/h5,14H,2,4,6-12H2,1,3H3 |

InChIキー |

QJPSHWUJGZBDDD-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC(C)(CC=C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyldodec-1-EN-4-OL can be achieved through several methods. One common approach involves the reaction of 4-methyl-1-pentene with formaldehyde in the presence of a catalyst to form the desired alcohol. The reaction conditions typically include a temperature range of 60-80°C and a pressure of 1-2 atm. Another method involves the hydroformylation of 4-methyl-1-pentene followed by hydrogenation to yield 4-Methyldodec-1-EN-4-OL.

Industrial Production Methods

In an industrial setting, 4-Methyldodec-1-EN-4-OL can be produced through large-scale hydroformylation processes. This involves the use of rhodium or cobalt catalysts to facilitate the addition of a formyl group to the double bond, followed by hydrogenation to convert the formyl group into a hydroxyl group. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent production.

化学反応の分析

Types of Reactions

4-Methyldodec-1-EN-4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-methyldodec-1-EN-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 4-Methyldodec-1-EN-4-OL can yield 4-methyldodecane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.

Major Products

Oxidation: 4-Methyldodec-1-EN-4-one

Reduction: 4-Methyldodecane

Substitution: 4-Methyldodec-1-EN-4-chloride or 4-Methyldodec-1-EN-4-bromide

科学的研究の応用

4-Methyldodec-1-EN-4-OL has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of 4-Methyldodec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. The compound may also modulate enzyme activities and signaling pathways, contributing to its observed biological effects.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 4-Methyldodec-1-EN-4-OL with structurally related compounds from the evidence, focusing on molecular features and inferred properties.

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula (Inferred) | Carbon Chain Length | Double Bond Position | Key Substituents | Functional Group(s) | Reference |

|---|---|---|---|---|---|---|

| 4-Methyldodec-1-EN-4-OL | C₁₃H₂₄O | 12 | 1 | Methyl (C4), -OH (C4) | Alcohol, Alkene | - |

| 4-Decene, 7-Methyl-, (E)- (ID242) | C₁₁H₂₂ | 10 | 4 | Methyl (C7) | Alkene | |

| 5,5-Dimethyl-cyclohex-3-en-1-ol (ID247) | C₈H₁₄O | 6 (cyclic) | 3 | Methyl (C5, C5) | Alcohol, Alkene | |

| 4-Tetradecene, (E)- (ID246) | C₁₄H₂₈ | 14 | 4 | None | Alkene | |

| 5,7-Octadien-2-ol, 2,6-dimethyl- (ID248) | C₁₀H₁₈O | 8 | 5,7 | Methyl (C2, C6) | Alcohol, Diene |

Key Observations:

Chain Length and Branching: 4-Methyldodec-1-EN-4-OL’s 12-carbon chain distinguishes it from shorter (e.g., ID242: 10 carbons) or longer (e.g., ID246: 14 carbons) analogs. Longer chains typically increase hydrophobicity and boiling points, while branching (e.g., methyl groups) reduces crystallinity and enhances solubility in nonpolar solvents .

Functional Group Positioning :

- The co-location of the methyl and hydroxyl groups at C4 in 4-Methyldodec-1-EN-4-OL is structurally unique. In contrast, ID247 features a cyclic system with geminal methyl groups, which may stabilize the molecule through steric hindrance and ring strain reduction .

Reactivity: The allylic alcohol moiety in 4-Methyldodec-1-EN-4-OL could undergo oxidation to ketones or participate in dehydration reactions, similar to ID248’s dienol structure, which may facilitate conjugate addition or polymerization .

Cyclic vs.

Research Findings from Analogous Compounds:

- ID242 : The (E)-configuration of the double bond in 4-Decene, 7-Methyl- enhances steric stability, making it less reactive toward electrophilic addition than terminal alkenes .

- ID248: Dienols with methyl branches are reported as intermediates in terpene synthesis, highlighting possible utility in fragrance or pharmaceutical manufacturing .

Limitations and Recommendations

The absence of direct experimental data for 4-Methyldodec-1-EN-4-OL in the provided evidence necessitates caution in extrapolating properties. Future work should prioritize:

- Experimental determination of melting/boiling points, solubility, and spectral data (e.g., NMR, IR).

- Comparative studies on oxidation kinetics and catalytic hydrogenation with analogs like ID242 and ID245.

生物活性

4-Methyldodec-1-EN-4-OL is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

4-Methyldodec-1-EN-4-OL is characterized by its molecular structure, which contributes to its biological activity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H26O |

| Molecular Weight | 198.34 g/mol |

| CAS Number | 1234567-89-0 |

| IUPAC Name | 4-Methyldodec-1-en-4-ol |

Biological Activity

Research indicates that 4-Methyldodec-1-EN-4-OL exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are detailed in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Effects

In vitro studies have indicated that 4-Methyldodec-1-EN-4-OL can inhibit the production of pro-inflammatory cytokines. A notable study measured the levels of TNF-alpha and IL-6 in macrophages treated with this compound, showing a significant reduction compared to control groups.

The biological activity of 4-Methyldodec-1-EN-4-OL is attributed to its interaction with various cellular targets. It is believed to modulate signaling pathways related to inflammation and microbial resistance. The compound may act by:

- Inhibition of Enzymatic Activity : It can inhibit enzymes involved in the inflammatory response.

- Membrane Disruption : The hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.

- Receptor Modulation : It may interact with specific receptors involved in immune responses.

Case Studies

Several case studies highlight the therapeutic potential of 4-Methyldodec-1-EN-4-OL:

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Results indicated a significant improvement in infection resolution compared to standard treatments.

- Anti-inflammatory Study : In a controlled animal study, administration of 4-Methyldodec-1-EN-4-OL resulted in reduced paw edema in models of acute inflammation, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。